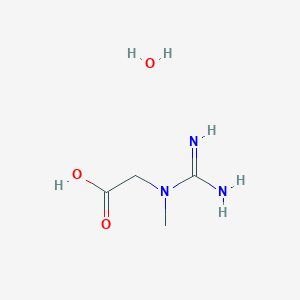

Creatine monohydrate

Cat. No. B196170

Key on ui cas rn:

6020-87-7

M. Wt: 131.13 g/mol

InChI Key: CVSVTCORWBXHQV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05886040

Procedure details

Creatine pyruvate monohydrate may be represented by the empirical formula: C3H3O3-.C4H10O2N3+.H2O. The actual structural formula is now known for a certainty. However, it is known that the reaction between creatine and pyruvate is exothermic and that an organic salt is formed. It is also known that the salt formed is of relatively pure quality in that the product formed is a crystalline solid that has a definite decomposition point of 112°-114° C. Such a product is significantly different from its reactants. Creatine monohydrate is a solid that is sparingly soluble in water and that equilibrates in water to form creatine and creatinine. Pyruvic acid is a liquid that polymerizes and decomposes on standing unless stored in an airtight container.

Name

Creatine pyruvate monohydrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Creatine monohydrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

O.C(O)(=O)C(C)=O.[O:8]=[C:9]([CH2:11][N:12]([C:14](=[NH:16])[NH2:15])[CH3:13])[OH:10].[O:17]=[C:18]([CH2:20][N:21]([C:23](=[NH:25])[NH2:24])[CH3:22])O.C([O-])(=O)C(C)=O.O.O=C(CN(C(=N)N)C)O>O>[O:8]=[C:9]([CH2:11][N:12]([C:14](=[NH:15])[NH2:16])[CH3:13])[OH:10].[CH3:22][N:21]1[C:23]([NH2:25])=[N:24][C:18](=[O:17])[CH2:20]1 |f:0.1.2,5.6|

|

Inputs

Step One

|

Name

|

Creatine pyruvate monohydrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.C(C(=O)C)(=O)O.O=C(O)CN(C)C(N)=N

|

Step Two

Step Three

|

Name

|

Creatine monohydrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.O=C(O)CN(C)C(N)=N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(O)CN(C)C(N)=N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1CC(=O)N=C1N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |